2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide features a complex structure combining isoindole-1,3-dione, acetamide, furan, and tetrahydroisoquinoline moieties. Isoindole-1,3-dione derivatives are known for diverse bioactivities, including antimicrobial and anticancer properties, while tetrahydroisoquinoline and furan groups often enhance binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-23(16-28-24(30)19-8-3-4-9-20(19)25(28)31)26-14-21(22-10-5-13-32-22)27-12-11-17-6-1-2-7-18(17)15-27/h1-10,13,21H,11-12,14-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZFEFSDYNADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.
Final Coupling: The final step would involve coupling the intermediate products through an amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that the incorporation of the isoindole moiety enhances cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoindole derivatives have been implicated in the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress. Preliminary studies indicate that this compound may help in mitigating neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival .
Pharmacological Applications
Analgesic Properties
The presence of the tetrahydroisoquinoline structure is associated with analgesic effects. Compounds with similar structures have been studied for their ability to modulate pain pathways and provide relief from chronic pain conditions. The specific combination of furan and isoindole moieties may enhance these effects, warranting further investigation into its analgesic potential .
Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties against a range of pathogens. The unique chemical structure may interfere with bacterial cell wall synthesis or disrupt metabolic pathways, making it a candidate for developing new antimicrobial agents .
Material Science
Polymer Development
The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. Its ability to undergo various chemical reactions allows for the development of functionalized polymers with specific properties such as increased thermal stability and enhanced mechanical strength. These materials can be utilized in coatings, adhesives, and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The isoindoline and tetrahydroisoquinoline moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Functional Implications of Substituents
Ethyl/Acetyl Groups ():
Ethyl substituents (e.g., in ) reduce polarity, improving membrane permeability. Acetyl groups () enhance hydrogen-bonding capacity, affecting crystal packing and thermal stability.- Aromatic and Heterocyclic Moieties (): Thiazole and dichlorophenyl groups () mimic benzylpenicillin’s lateral chain, suggesting β-lactam-like activity.
Steric and Electronic Effects ():
Methyl substitution on the isoindol ring () introduces steric hindrance, which may alter binding kinetics to enzymatic targets.
Hydrogen Bonding and Crystallography
- Graph Set Analysis (): Hydrogen-bonding patterns (e.g., R₂²(8) motifs in ) govern crystal stability. Ethyl/acetyl substituents () likely form weaker intermolecular interactions compared to polar groups like methoxy ().
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic effects.
The molecular formula of this compound is , with a molecular weight of approximately 336.38 g/mol. The structure features an isoindole moiety and a tetrahydroisoquinoline derivative, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related isoindole compounds. For instance, derivatives of isoindoles have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 3k | S. aureus ATCC 25923 | 3.90 |
| Compound 3k | MRSA ATCC 43300 | <1.00 |
These findings suggest that modifications to the isoindole structure can enhance antibacterial efficacy against resistant strains .
Antifungal Activity
The antifungal activity against Candida albicans has also been explored. Compounds derived from similar structures demonstrated varying degrees of efficacy:
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound 3k | Candida albicans | 7.80 |
This level of activity indicates potential for therapeutic applications in treating fungal infections .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably, some derivatives exhibited high cytotoxicity with IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| Fibroblast (non-tumor) | >10 |
This differential cytotoxicity suggests that the compound may selectively target rapidly dividing cancer cells while sparing normal cells .
The mechanism behind the biological activities of these compounds is believed to involve disruption of cellular processes such as protein synthesis and cell division. For example, certain derivatives have been shown to bind to critical proteins involved in bacterial cell division, inhibiting growth and biofilm formation .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated several isoindole derivatives against S. aureus and found that structural modifications significantly impacted their MIC values. The study concluded that compounds with furan substituents exhibited enhanced activity due to better interaction with bacterial membranes .
- Antifungal Evaluation : Another investigation focused on antifungal properties revealed that certain isoindole derivatives could inhibit Candida albicans growth effectively at low concentrations, suggesting a promising avenue for treatment strategies .
- Cytotoxicity Assessment : In vitro tests demonstrated that specific derivatives were effective against various cancer cell lines while showing reduced toxicity towards normal cells, indicating a potential for selective cancer therapies .
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of complex acetamide derivatives typically involves multi-step protocols, including amide coupling, heterocyclic ring formation, and functional group protection/deprotection. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using substituted amines and activated carbonyl intermediates . To optimize reaction conditions, employ statistical experimental design (e.g., factorial designs or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches and identifies critical interactions between parameters .
Basic Question: What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Answer:
Characterization should include NMR (¹H/¹³C for backbone assignment and stereochemistry), FT-IR (amide C=O and N-H stretches), and HRMS for molecular weight confirmation . Purity can be assessed via HPLC/GC-MS with gradient elution protocols, especially for detecting residual solvents or byproducts. For crystalline derivatives, X-ray crystallography provides unambiguous structural validation, as demonstrated for structurally related acetamide-thiazole hybrids .
Advanced Question: How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives/negatives?
Answer:
Adopt a multi-tiered screening approach :
In silico docking to predict target binding (e.g., enzymes or receptors linked to isoindole/furan pharmacophores) .
Primary assays (e.g., enzyme inhibition or cell viability) with dose-response curves (IC₅₀/EC₅₀ determination).
Counter-screens to rule out nonspecific effects (e.g., redox cycling interference in antioxidant assays) .
Mechanistic follow-ups (e.g., Western blotting or qPCR for pathway analysis).
Use positive/negative controls and replicate experiments ≥3 times to ensure statistical robustness .
Advanced Question: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions often arise from assay variability, compound stability, or off-target effects. To address this:
- Conduct stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
- Compare results across orthogonal assays (e.g., FRAP and DPPH for antioxidant activity) to confirm activity mechanisms .
- Apply meta-analysis tools to reconcile datasets, considering variables like cell line heterogeneity or solvent effects .
Advanced Question: What computational strategies are effective in predicting the compound’s reactivity or metabolic pathways?
Answer:
Leverage quantum chemical calculations (e.g., DFT for transition state modeling) and molecular dynamics simulations to predict reaction pathways or metabolite formation . Tools like ADMET predictors can estimate pharmacokinetic properties (e.g., cytochrome P450 interactions). For metabolic profiling, combine in silico predictions with in vitro microsomal assays to validate pathways .
Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
Answer:
Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Use flow chemistry to enhance reproducibility and heat transfer in exothermic steps . For purification, explore membrane separation technologies or simulated moving bed (SMB) chromatography for high-throughput isolation .
Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
Combine omics approaches (proteomics, transcriptomics) with chemical proteomics (e.g., affinity-based protein profiling) to identify target proteins . For in vivo studies, use isotopic labeling (e.g., ¹⁴C-acetamide moieties) to track biodistribution and metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
